molecular formula C6H13ClN4 B2812063 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride CAS No. 1909326-22-2

3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride

Cat. No.: B2812063
CAS No.: 1909326-22-2
M. Wt: 176.65
InChI Key: QAODLQFQYPWCFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride, related compounds have been synthesized through various methods. For instance, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were synthesized using succinic anhydride, aminoguanidine hydrochloride, and other starting materials .

Scientific Research Applications

Microwave-Assisted Synthesis of Propanamides

A study by Tan, Lim, and Dolzhenko (2017) reported a microwave-assisted synthesis method for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. This method utilized 5-amino-1,2,4-triazoles as building blocks, showcasing the versatility of triazole derivatives in synthesizing structurally diverse compounds efficiently (Tan, Lim, & Dolzhenko, 2017).

Characterization of Triazole Acetate

Research by Almeida et al. (2022) focused on the synthesis and characterization of 3-methyl-1H-1,2,4-triazole-5-amine acetate, demonstrating the triazole ring's adaptability in forming various compounds with potential applications in chemical studies and material sciences (Almeida, Maia, Souza, & Pacheco, 2022).

N-Substituted Pyrrolidine Derivatives

A publication by Prasad et al. (2021) explored the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring. The study highlights the biological significance of the 1,2,4-triazole scaffold in clinical drugs, further illustrating the chemical versatility of triazole-containing compounds (Prasad et al., 2021).

Antimicrobial Activities of Triazole Derivatives

Bektaş et al. (2007) synthesized and evaluated the antimicrobial activities of new 1,2,4-triazole derivatives. This research underscores the potential of triazole derivatives in developing antimicrobial agents, showcasing the broad applicability of these compounds in addressing healthcare challenges (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Energetic Material Development

A study by Yu et al. (2017) on the synthesis of insensitive energetic materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan illustrates the application of triazole derivatives in developing high-performance materials for defense and aerospace industries (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).

Biochemical Analysis

Biochemical Properties

It is known that 1H-1,2,4-Triazol-3-amine, a similar compound, is used as a starting material for the synthesis of various pharmaceutical compounds, such as antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases . It is possible that 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride may interact with similar enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that similar compounds can stabilize Cu (I) ions, enhancing their catalytic effect in the azide-acetylene cycloaddition . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Properties

IUPAC Name

3-(1-methyl-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.ClH/c1-10-5-8-6(9-10)3-2-4-7;/h5H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAODLQFQYPWCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909326-22-2
Record name 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
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